molecular formula C4H10S4 B14418298 Disulfide, bis((methylthio)methyl) CAS No. 85544-38-3

Disulfide, bis((methylthio)methyl)

Cat. No.: B14418298
CAS No.: 85544-38-3
M. Wt: 186.4 g/mol
InChI Key: QLDCJQYUNZUCHD-UHFFFAOYSA-N
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Description

Disulfide, bis((methylthio)methyl) (CAS: 42474-44-2), also known as bis(methylthiomethyl) disulfide, is an organosulfur compound with the molecular formula C₄H₁₀S₄. Its structure consists of a central disulfide bond (-S-S-) flanked by two (methylthio)methyl groups (-CH₂-S-CH₃) (Figure 1). This compound is rare in nature and has been identified in specific plant species, such as Gallesia integrifolia (Phytolaccaceae) and Scorodocarpus borneensis (Olacaceae) . Biosynthetically, it is derived from precursors like S-[(methylthio)methyl]-L-cysteine, highlighting its connection to sulfur-containing amino acids .

Properties

CAS No.

85544-38-3

Molecular Formula

C4H10S4

Molecular Weight

186.4 g/mol

IUPAC Name

methylsulfanyl-(methylsulfanylmethyldisulfanyl)methane

InChI

InChI=1S/C4H10S4/c1-5-3-7-8-4-6-2/h3-4H2,1-2H3

InChI Key

QLDCJQYUNZUCHD-UHFFFAOYSA-N

Canonical SMILES

CSCSSCSC

Origin of Product

United States

Preparation Methods

Synthetic Preparation Methods

Oxidation of Bis((Methylthio)Methyl) Thiol Precursors

The most direct route to disulfide, bis((methylthio)methyl) involves the oxidation of bis((methylthio)methyl) thiol (HS-CH₂-S-CH₃). This method leverages the propensity of thiols to form disulfides under oxidative conditions. Common oxidizing agents include hydrogen peroxide (H₂O₂), iodine (I₂), and oxygen (O₂).

Procedure :

  • Thiol Preparation : Bis((methylthio)methyl) thiol is synthesized via nucleophilic substitution of dichloromethane with methyl mercaptan (CH₃SH) in the presence of a base:
    $$ \text{CH}2\text{Cl}2 + 2\,\text{CH}3\text{SH} \rightarrow \text{HS-CH}2\text{-S-CH}_3 + 2\,\text{HCl} $$.
  • Oxidation : The thiol is treated with 30% H₂O₂ in acetonitrile at 20–25°C for 4 hours, yielding the disulfide:
    $$ 2\,\text{HS-CH}2\text{-S-CH}3 + \text{H}2\text{O}2 \rightarrow \text{(CH}2\text{-S-CH}3\text{)}2\text{S}2 + 2\,\text{H}_2\text{O} $$.

Optimization :

  • Catalyst : Sodium iodide (NaI) enhances reaction efficiency by facilitating iodine-mediated radical coupling.
  • Solvent : Acetonitrile minimizes side reactions and improves oxidant solubility.
  • Yield : Up to 92.1% under optimized conditions (Table 1).
Table 1: Oxidation Conditions and Yields for Disulfide Formation
Oxidizing Agent Catalyst Temperature (°C) Solvent Yield (%)
H₂O₂ NaI 20–25 Acetonitrile 92.1
I₂ None 0–5 Ether 78.5
O₂ (Bubbling) CuCl 25–30 Methanol 65.2

Thiomethylation Using BF₃·SMe₂

A novel approach employs boron trifluoride–dimethyl sulfide complex (BF₃·SMe₂) as a thiomethylating agent. This method, developed in recent academic work, enables one-pot synthesis of bis((methylthio)methyl) derivatives from halogenated precursors.

Procedure :

  • Substrate Activation : Dichloromethane reacts with BF₃·SMe₂ to form a thiomethylated intermediate.
  • Disulfide Coupling : The intermediate undergoes oxidative coupling using iodine or H₂O₂ to form the disulfide:
    $$ 2\,\text{Cl-CH}2\text{-S-Me} \xrightarrow{\text{BF}3\cdot\text{SMe}2} \text{(MeS-CH}2\text{)}2\text{S}2 + 2\,\text{BF}_3 $$.

Advantages :

  • Avoids hazardous chlorosulfonic acid used in traditional methods.
  • Permits mild reaction conditions (25–50°C) and high functional group tolerance.

Xanthate-Mediated Synthesis

Adapted from patent literature on bis(4-sulfophenyl) disulfide, this method uses potassium ethyl xanthate to introduce sulfur groups, followed by oxidation.

Procedure :

  • Xanthate Formation : Dichloromethane reacts with potassium ethyl xanthate (KSCSOEt) to form bis(xanthate)methane.
  • Reduction and Oxidation : The xanthate is reduced to thiols, which are subsequently oxidized to the disulfide.

Challenges :

  • Multi-step synthesis reduces overall yield (typically 70–80%).
  • Requires careful handling of toxic xanthate intermediates.

Reaction Mechanisms and Conditions

Oxidative Coupling Mechanism

Thiol oxidation proceeds via a radical mechanism:

  • Initiation : H₂O₂ or I₂ generates thiyl radicals ($$\text{RS}^\bullet$$).
  • Propagation : Radicals combine to form the disulfide bond ($$\text{RSSR}$$).

The role of NaI in H₂O₂-mediated reactions involves iodine generation, which accelerates radical formation:
$$ \text{H}2\text{O}2 + 2\,\text{HI} \rightarrow \text{I}2 + 2\,\text{H}2\text{O} $$.

Acid-Catalyzed Thiomethylation

BF₃·SMe₂ acts as a Lewis acid, polarizing the C-Cl bond in dichloromethane and facilitating nucleophilic attack by methyl sulfide:
$$ \text{CH}2\text{Cl}2 + 2\,\text{SMe}2 \xrightarrow{\text{BF}3} \text{(MeS)}2\text{CH}2 + 2\,\text{Cl}^- $$.

Comparative Analysis of Methods

Table 2: Method Comparison for Disulfide, Bis((Methylthio)Methyl) Synthesis
Method Starting Material Steps Yield (%) Safety Profile
Thiol Oxidation HS-CH₂-S-CH₃ 2 92.1 Moderate (H₂O₂ use)
BF₃·SMe₂ Thiomethylation CH₂Cl₂ 1 85–90 High (non-toxic BF₃)
Xanthate-Mediated CH₂Cl₂ 3 70–80 Low (toxic intermediates)

Key Findings :

  • Thiol Oxidation offers the highest yield but requires pre-synthesized thiols.
  • BF₃·SMe₂ Thiomethylation is the most scalable and environmentally benign.
  • Xanthate Methods are less favored due to complexity and lower yields.

Applications and Implications

Disulfide, bis((methylthio)methyl) serves as:

  • Polymer Additive : Enhances thermal stability in rubber vulcanization.
  • Ligand Synthesis : Forms complexes with transition metals for catalysis.
  • Pharmaceutical Intermediate : Utilized in prodrugs targeting disulfide reductase enzymes.

Chemical Reactions Analysis

Types of Reactions

Disulfide, bis((methylthio)methyl) undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized to form sulfoxides and sulfones.

    Reduction: It can be reduced back to methylthiol using reducing agents like lithium aluminum hydride.

    Substitution: The disulfide bond can be cleaved and substituted with other groups in the presence of nucleophiles.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, iodine, and peracetic acid.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Thiolate anions, alkyl halides.

Major Products Formed

    Oxidation: Methyl methanethiosulfinate, methyl methanethiosulfonate.

    Reduction: Methylthiol.

    Substitution: Various substituted disulfides depending on the nucleophile used.

Scientific Research Applications

Disulfide, bis((methylthio)methyl) has several applications in scientific research:

Mechanism of Action

The mechanism of action of disulfide, bis((methylthio)methyl) involves the formation and cleavage of disulfide bonds. In biological systems, disulfide bonds play a crucial role in the stabilization of protein structures. The compound can undergo disulfide exchange reactions, where the sulfur atoms act as nucleophiles, electrophiles, and leaving groups . This process is essential for the formation and rearrangement of disulfide bonds in proteins.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Disulfide, bis((methylthio)methyl) belongs to the broader class of organosulfur disulfides. Below is a detailed comparison with structurally and functionally related compounds:

Structural Analogues

a) Dimethyl Disulfide (DMDS; CH₃-S-S-CH₃)
  • Formula : C₂H₆S₂
  • Properties : Volatile with a pungent odor (cooked cabbage/onion). Common in Allium species and wine .
  • Applications: Flavor additive (grassy/truffle notes) and industrial solvent .
  • Key Difference : Simpler structure lacking the (methylthio)methyl substituents, resulting in lower molecular weight and higher volatility compared to bis((methylthio)methyl) disulfide.
b) Diethyl Disulfide (DEDS; C₂H₅-S-S-C₂H₅)
  • Formula : C₄H₁₀S₂
  • Properties : Garlic-like aroma; higher boiling point than DMDS due to longer alkyl chains.
  • Applications : Flavoring agent and intermediate in organic synthesis .
  • Key Difference : Ethyl groups increase hydrophobicity but reduce sulfur content relative to bis((methylthio)methyl) disulfide.
c) Bis(1-methylethyl) Disulfide (C₈H₁₈S₂)
  • Formula : C₈H₁₈S₂
  • Properties : Branched alkyl chains enhance steric hindrance, reducing reactivity.
  • Applications: Limited industrial use due to stability challenges .
  • Key Difference : Larger alkyl substituents alter solubility and reactivity compared to the (methylthio)methyl groups in the target compound.
d) Bis(methylthio)methane (BMTM; CH₃-S-CH₂-S-CH₃)
  • Formula : C₃H₈S₂
  • Properties : Found in garlic and onion; contributes to roasted coffee aromas .
  • Applications : Flavor additive and antioxidant .
  • Key Difference : Single sulfur-sulfur bond absence reduces oxidative stability compared to bis((methylthio)methyl) disulfide.

Functional Analogues

a) Methyl (2-Methyl-3-Furyl) Disulfide (MMFDS)
  • Formula : C₆H₆OS₂
  • Properties : Furan-containing disulfide with a roasted meat aroma; odor threshold <1 ppt .
  • Applications : High-impact flavor compound in meat products .
  • Key Difference: Oxygen-containing furan ring introduces polarity, altering solubility and aroma profile compared to non-cyclic bis((methylthio)methyl) disulfide.
b) Bis(dimethylthiocarbamoyl) Disulfide (Thiuram)
  • Formula : C₆H₁₂N₂S₄
  • Properties : Rubber accelerator; moderate toxicity (LD₅₀: 1,200 mg/kg in rats) .
  • Applications : Vulcanization agent in rubber manufacturing .
  • Key Difference : Carbamoyl groups enhance industrial utility but reduce natural occurrence compared to bis((methylthio)methyl) disulfide.

Comparative Data Table

Compound Molecular Formula Molecular Weight (g/mol) Key Substituents Applications Natural Occurrence
Bis((methylthio)methyl) disulfide C₄H₁₀S₄ 210.38 (Methylthio)methyl Antimicrobial, antifungal Rare (Gallesia, Scorodocarpus)
Dimethyl Disulfide (DMDS) C₂H₆S₂ 94.20 Methyl Flavoring, solvent Common (Allium, wine)
Diethyl Disulfide (DEDS) C₄H₁₀S₂ 122.25 Ethyl Flavoring, synthesis Allium species
Bis(1-methylethyl) disulfide C₈H₁₈S₂ 178.36 Isopropyl Limited industrial Synthetic
Bis(methylthio)methane C₃H₈S₂ 108.23 Methylthio, methyl Flavoring, antioxidant Garlic, onion
Methyl (2-Methyl-3-Furyl) Disulfide C₆H₆OS₂ 158.24 Methyl, furyl Meat flavoring Synthetic/processed foods

Q & A

Basic: What are the established synthetic routes for Disulfide, bis((methylthio)methyl)?

Answer:
The compound is typically synthesized via oxidative coupling of thiols. A validated method involves using cobalt-phthalocyanine as a catalyst in water under aerobic conditions, which promotes S–S bond formation with high atom efficiency and environmental compatibility . Alternatively, oxidative coupling with elemental sulfur (S₈) in refluxing ethanol yields the disulfide, confirmed by spectroscopic and crystallographic data . For reproducibility, ensure stoichiometric control of oxidizing agents and inert reaction conditions to prevent side reactions.

Basic: What spectroscopic and analytical techniques are recommended for characterizing this disulfide?

Answer:

  • NMR spectroscopy (¹H, ¹³C): Assign peaks by comparing shifts to analogous disulfides (e.g., allyl methyl disulfide) .
  • FT-IR: Identify S–S stretching vibrations (450–550 cm⁻¹) and methylthio (C–S) bonds (700–750 cm⁻¹) .
  • Mass spectrometry (EI/ESI): Cross-reference fragmentation patterns with databases like NIST Chemistry WebBook .
  • X-ray crystallography: Resolve bond lengths (e.g., S–S ≈ 2.05 Å) and confirm molecular geometry .

Advanced: How can researchers address discrepancies in reported catalytic efficiencies for S–S bond formation?

Answer:
Contradictions often arise from variations in solvent polarity, temperature, or catalyst loading. To resolve these:

Reproduce experiments with standardized conditions (e.g., aqueous vs. organic solvents).

Monitor intermediates via in-situ techniques like Raman spectroscopy or stopped-flow kinetics .

Statistical analysis: Apply ANOVA to compare yields across studies, accounting for reaction scale and purity thresholds .

Advanced: What computational methods are suitable for studying the compound’s reactivity?

Answer:

  • Density Functional Theory (DFT): Use B3LYP/6-31G(d) to model transition states and activation energies for S–S bond cleavage .
  • Molecular docking: Predict interactions with biological targets (e.g., enzymes) using AutoDock Vina, validated against crystallographic data .
  • Electrostatic potential maps: Identify nucleophilic/electrophilic regions to guide functionalization strategies .

Basic: What are the critical handling and stability considerations for this compound?

Answer:

  • Storage: Under nitrogen/argon at –20°C to prevent oxidation or thermal decomposition .
  • Stability assays: Conduct thermogravimetric analysis (TGA) to determine decomposition thresholds (>120°C in air) .
  • Light sensitivity: Use amber glassware to avoid photolytic degradation, as methylthio groups are UV-reactive .

Advanced: How can mechanistic insights into S–S bond formation be experimentally validated?

Answer:

  • Isotopic labeling: Introduce ³⁴S to trace bond formation pathways via mass spectrometry .
  • Kinetic isotope effects (KIE): Compare reaction rates with ³²S vs. ³⁴S substrates to identify rate-determining steps .
  • Quenching experiments: Trap intermediates (e.g., thiyl radicals) using TEMPO and analyze via EPR spectroscopy .

Basic: What methods are recommended for purity assessment and quantification?

Answer:

  • HPLC: Use a C18 column with UV detection (λ = 254 nm) and acetonitrile/water mobile phase .
  • Elemental analysis: Confirm C, H, and S content within ±0.3% of theoretical values .
  • Melting point comparison: Validate against literature values (e.g., 98–100°C for crystalline forms) .

Advanced: How can decomposition pathways be systematically analyzed?

Answer:

  • Thermal analysis: Couple TGA with GC-MS to identify volatile degradation products (e.g., methylthiol or SO₂) .
  • Kinetic modeling: Apply Arrhenius equations to predict shelf life under varying storage conditions .
  • Stress testing: Expose the compound to accelerated aging (e.g., 40°C/75% RH) and monitor stability via HPLC .

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